Isokallolide A
Description
Isokallolide A is a furanopseudopterane diterpenoid isolated from marine organisms such as the Caribbean sea feather Pseudopterogorgia bipinnata. It is structurally characterized by a bicyclic furanopseudopterane core with a hydroxyl group at the C2 position . A defining feature of this compound is its propensity for solvolysis, where the C2 hydroxyl group is replaced by alkoxyl or acyloxyl groups under mild conditions. This reactivity is attributed to the formation of a carbocation intermediate during solvolysis, as demonstrated by isotopic labeling studies in [(18)O]-solvents .
Properties
Molecular Formula |
C20H24O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(3R,9S,10S)-10-hydroxy-12-methyl-2-propan-2-ylidene-9-prop-1-en-2-yl-4,14-dioxatricyclo[9.2.1.13,6]pentadeca-1(13),6(15),11-trien-5-one |
InChI |
InChI=1S/C20H24O4/c1-10(2)14-7-6-13-9-16(24-20(13)22)17(11(3)4)15-8-12(5)19(23-15)18(14)21/h8-9,14,16,18,21H,1,6-7H2,2-5H3/t14-,16+,18-/m0/s1 |
InChI Key |
HAZOIALSVUJBMC-LESCRADOSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H](CCC3=C[C@H](C(=C(C)C)C(=C1)O2)OC3=O)C(=C)C)O |
Canonical SMILES |
CC1=C2C(C(CCC3=CC(C(=C(C)C)C(=C1)O2)OC3=O)C(=C)C)O |
Synonyms |
isokallolide A |
Origin of Product |
United States |
Comparison with Similar Compounds
Kallolide A
Structural Similarities and Differences Kallolide A (1) shares the furanopseudopterane skeleton with Isokallolide A (8) but differs in stereochemistry at key positions. Both compounds undergo spontaneous 2-C-alkoxylation in solvents, yielding solvolysis products with retained configuration .
Reactivity and Solvolysis
- Kallolide A : Forms kallolide A acetate (4) as the sole product during 2-C-acyloxylation. Mechanistic studies suggest an S(N)1 pathway involving a carbocation intermediate .
- This compound : Produces multiple congeners (9–11) under similar conditions, indicating subtle differences in steric or electronic effects influencing product distribution .
Key Findings
Biskallolide A
Structural Relationship Biskallolide A is a dimeric ether formed via solvolysis of kallolide A.
Comparative Analysis
- Reactivity : Biskallolide A synthesis involves intermolecular etherification, whereas this compound derivatives (e.g., 9–11) result from intramolecular rearrangements or solvent participation .
- Structural Features: Biskallolide A contains a bisfuranopseudopterane ether linkage, contrasting with the monomeric derivatives of this compound .
Mechanistic Insights and Functional Comparisons
Carbocation Intermediates
Both kallolide A and this compound solvolysis reactions proceed via carbocation intermediates, as evidenced by [(18)O]-labeling experiments. This intermediate facilitates diverse product formation, including dimeric ethers and acyloxylated derivatives .
Solvent Influence
- Polar Solvents : Accelerate carbocation formation, enhancing solvolysis rates.
- Non-Polar Solvents: Favor dimerization (e.g., biskallolide A from kallolide A) .
Research Implications
The comparative analysis underscores the role of stereochemistry and solvent effects in modulating the reactivity of furanopseudopteranes.
Q & A
Q. How should researchers report negative or inconclusive results for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
